molecular formula C17H21N3O3S B11535748 3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11535748
M. Wt: 347.4 g/mol
InChI Key: ALKAILPTYKPZME-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a diethylsulfamoyl group attached to a benzamide core, with a 4-methylpyridin-2-yl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methylpyridin-2-yl Group: The final step involves the coupling of the 4-methylpyridin-2-yl group to the benzamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(diethylsulfamoyl)benzamide: Lacks the 4-methylpyridin-2-yl group.

    N-(4-methylpyridin-2-yl)benzamide: Lacks the diethylsulfamoyl group.

    3-(methylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group.

Uniqueness

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both the diethylsulfamoyl and 4-methylpyridin-2-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(diethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H21N3O3S/c1-4-20(5-2)24(22,23)15-8-6-7-14(12-15)17(21)19-16-11-13(3)9-10-18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21)

InChI Key

ALKAILPTYKPZME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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